molecular formula C20H24ClFN4O9P2 B605076 AB-680 CAS No. 2105904-82-1

AB-680

Cat. No.: B605076
CAS No.: 2105904-82-1
M. Wt: 580.8 g/mol
InChI Key: MFYLCAMJNGIULC-KCVUFLITSA-N
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Description

AB680, also known as quemliclustat, is a novel and potent small-molecule inhibitor of the enzyme CD73 (ecto-5’-nucleotidase). CD73 is responsible for the conversion of extracellular adenosine monophosphate to adenosine, a molecule that plays a significant role in immune suppression within the tumor microenvironment. By inhibiting CD73, AB680 aims to restore immune functionality and enhance antitumor immunity .

Scientific Research Applications

AB680 has significant scientific research applications, particularly in the field of cancer immunotherapy. By inhibiting CD73, AB680 aims to enhance the antitumor activity of immune checkpoint blockers, such as anti-PD-1 antibodies. This combination therapy has shown promising results in preclinical models, leading to increased T-cell activation and improved antitumor responses .

The compound’s ability to modulate the immune response makes it a valuable tool for studying various immune-related disorders .

Mechanism of Action

The mechanism of action for QUEMLICLUSTAT is not available in the search results. As an investigational substance , its mechanism of action might be under study.

Safety and Hazards

The safety and hazards associated with QUEMLICLUSTAT are not available in the search results. As an investigational substance , its safety profile might be under evaluation.

Future Directions

QUEMLICLUSTAT is currently under investigation, as indicated by a Phase 1/Phase 2 interventional study . This suggests that future directions might involve further clinical trials to evaluate its efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AB680 involves a traditional medicinal chemistry optimization campaign. The process begins with pharmacophore mapping based on the crystal structure of human CD73 in complex with alpha, beta-methylene-adenosine diphosphate. Preliminary structure-activity relationships of N6-substituted derivatives are explored to identify potent inhibitors .

Industrial Production Methods: The industrial production of AB680 is currently under development, with a focus on optimizing the synthesis process to ensure high yield and purity. The compound is being evaluated in preclinical and clinical trials to determine its efficacy and safety for potential therapeutic use .

Chemical Reactions Analysis

Comparison with Similar Compounds

    Adenosine 5’-monophosphate-activated protein kinase (AMPK) inhibitors: These compounds also target adenosine-related pathways but have different mechanisms of action and therapeutic applications.

    CD39 inhibitors: CD39 is another ecto-nucleotidase involved in the conversion of adenosine triphosphate to adenosine monophosphate.

AB680’s unique combination of high potency, selectivity, and favorable pharmacokinetic properties makes it a promising candidate for further development in cancer immunotherapy and other immune-related disorders .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-chloro-4-[[(1S)-1-(2-fluorophenyl)ethyl]amino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN4O9P2/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31)/t10-,15+,17+,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYLCAMJNGIULC-KCVUFLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN4O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2105904-82-1
Record name Quemliclustat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2105904821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUEMLICLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6K8WSV73A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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